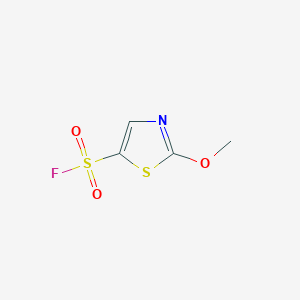

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride

Description

Contextualization within Heterocyclic Compound Chemistry

Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, form the backbone of a vast array of functional molecules. nih.gov The 1,3-thiazole ring system is a prominent member of this class, celebrated for its chemical robustness, functional versatility, and significant biological relevance. nih.govnih.gov Thiazole (B1198619) derivatives are integral components of many pharmaceuticals, agrochemicals, and materials. nih.govmdpi.com Their prevalence in medicinal chemistry is due to the ability of the heteroatoms to engage in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets like proteins and enzymes. nih.gov

The 2-aminothiazole (B372263) scaffold, a close relative of the 2-methoxy-thiazole structure, is recognized as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. mdpi.com Compounds incorporating the thiazole nucleus have demonstrated a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com Therefore, 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride (B91410) is situated within a well-established and highly important class of heterocyclic structures, serving as a modern tool for the synthesis and exploration of new functional molecules built upon this privileged scaffold.

Significance of Sulfonyl Fluoride Functionality in Synthetic Chemistry

The sulfonyl fluoride (-SO2F) group has gained immense attention in synthetic chemistry due to its unique combination of high stability and tunable reactivity. ccspublishing.org.cn Unlike the more traditional sulfonyl chlorides, sulfonyl fluorides are remarkably stable and compatible with a wide range of harsh reaction conditions. ccspublishing.org.cn However, under specific activation conditions, they exhibit excellent electrophilic reactivity towards nucleophiles. ccspublishing.org.cn

This distinct reactivity profile has made the sulfonyl fluoride group a key player in the development of Sulfur(VI) Fluoride Exchange (SuFEx), a powerful click chemistry transformation. ccspublishing.org.cnsigmaaldrich.com Identified by Nobel laureate K. Barry Sharpless, SuFEx allows for the rapid and reliable connection of molecular modules with high yields and minimal purification, often in aqueous environments. sigmaaldrich.com

Beyond its role in SuFEx, the sulfonyl fluoride moiety is highly valued in chemical biology and drug discovery, where it is described as a "privileged warhead" for designing targeted covalent inhibitors. rsc.org This functionality allows for the formation of stable covalent bonds with nucleophilic amino acid residues—such as serine, threonine, lysine (B10760008), and tyrosine—within the binding sites of proteins. rsc.orgacs.org This capacity to covalently modify biological targets can lead to drugs with increased potency and prolonged duration of action. acs.orgnih.gov

| Property | Description | Significance in Synthesis |

|---|---|---|

| Stability | Highly resistant to hydrolysis, reduction, and thermolysis compared to other sulfonyl halides (e.g., -SO₂Cl). ccspublishing.org.cnsigmaaldrich.com | Compatible with a wide range of reaction conditions, allowing for its incorporation into complex molecules without degradation. |

| Reactivity | Acts as a potent electrophile towards nucleophiles (e.g., amines, phenols, alcohols) under specific activation, such as with a base catalyst. ccspublishing.org.cnnih.gov | Enables reliable bond formation in SuFEx click chemistry and covalent modification of biological targets. sigmaaldrich.comrsc.org |

| Selectivity | Reacts chemoselectively at the sulfur atom, avoiding side reactions common with sulfonyl chlorides. sigmaaldrich.com | Leads to cleaner reactions with higher yields of the desired sulfonylation products. |

| Applications | Core component of SuFEx click chemistry; used as a covalent "warhead" in drug discovery; precursor for sulfonamides, sulfonate esters, and polymers. ccspublishing.org.cnresearchgate.net | Provides a versatile tool for molecular assembly in materials science, organic synthesis, and medicinal chemistry. |

Overview of Key Academic Research Domains for 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride

The unique structure of this compound positions it as a valuable reagent in several key areas of academic research, primarily centered on drug discovery and the synthesis of functional molecules.

One of the most prominent domains is the development of targeted covalent inhibitors . Researchers utilize building blocks containing a sulfonyl fluoride group to target specific amino acid residues in proteins. For instance, sulfonyl fluorides have been successfully employed to form covalent bonds with the catalytic lysine residue in protein kinases, a critical family of enzymes implicated in diseases such as cancer and malaria. The thiazole portion of the molecule serves as a scaffold to correctly orient the sulfonyl fluoride "warhead" within the enzyme's active site.

Another significant research area is the construction of diverse chemical libraries for high-throughput screening. The sulfonyl fluoride group serves as a "clickable" handle for late-stage functionalization. researchgate.net Starting with a core structure like 2-methoxy-1,3-thiazole, chemists can use SuFEx reactions to rapidly introduce a wide variety of substituents, generating large libraries of related compounds for biological evaluation. researchgate.netchemrxiv.org This approach accelerates the discovery of new lead compounds. Research has shown that the electronic nature of the heterocyclic ring can influence the reactivity of the sulfonyl fluoride; for example, electron-rich 2-aminothiazole rings can deactivate the sulfur center, necessitating more forceful conditions to achieve the SuFEx reaction. chemrxiv.org This interplay between the scaffold and the reactive group is an active area of investigation.

| Identifier | Value |

|---|---|

| Molecular Formula | C₄H₄FNO₃S₂ uni.lu |

| Monoisotopic Mass | 196.96167 Da uni.lu |

| SMILES | COC1=NC=C(S1)S(=O)(=O)F uni.lu |

| InChI | InChI=1S/C4H4FNO3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3 uni.lu |

| InChIKey | SHCGQBFHBGEDAA-UHFFFAOYSA-N uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-thiazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FNO3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCGQBFHBGEDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934464-25-1 | |

| Record name | 2-methoxy-1,3-thiazole-5-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Methoxy 1,3 Thiazole 5 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Mechanistic Investigations

SuFEx chemistry relies on the unique balance of stability and reactivity of the S(VI)-F bond. researchgate.net While sulfonyl fluorides are generally stable, their sulfur center is susceptible to attack by nucleophiles, leading to the displacement of the fluoride ion. This forms the basis of the SuFEx reaction, which is a powerful tool for creating covalent linkages. nih.gov

The core of the SuFEx reaction is a nucleophilic substitution at the hexavalent sulfur atom. The reaction typically proceeds via an addition-elimination mechanism. A nucleophile (Nu⁻) attacks the electrophilic sulfur center of 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride, leading to the formation of a transient, hypervalent sulfurane intermediate. This intermediate then collapses, expelling the fluoride ion (F⁻) to yield the final substituted product.

The reactivity of the sulfonyl fluoride is influenced by the electron-donating nature of the 2-methoxy-1,3-thiazole ring. It has been postulated that electron-rich heterocyclic systems can deactivate the electrophilic sulfur center, making the S-F exchange more challenging compared to electron-deficient aryl sulfonyl fluorides. chemrxiv.org This deactivation implies that more forcing conditions, such as elevated temperatures or stronger bases, might be necessary to achieve efficient substitution. chemrxiv.org

Table 1: Postulated Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Product | General Conditions |

|---|---|---|

| Phenol (B47542) (Ar-OH) | Aryl Sulfonate | Base (e.g., Cs₂CO₃), Heat |

| Amine (R-NH₂) | Sulfonamide | Base (e.g., DBU, DIPEA), Catalyst |

To overcome the inherent stability of the S-F bond, particularly when attached to an electron-rich ring system like 2-methoxythiazole, various catalysts and reagents are employed to enhance reaction rates and efficiency.

Base Catalysis: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like cesium carbonate (Cs₂CO₃) are commonly used. chemrxiv.org They function by deprotonating the incoming nucleophile (e.g., a phenol or an amine), increasing its nucleophilicity and facilitating the attack on the sulfur center. For less reactive sulfonyl fluorides, more forcing conditions with these bases may be required. chemrxiv.org

Nucleophilic Catalysis: Certain reagents can act as nucleophilic catalysts. For instance, 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to activate sulfonyl fluorides for amidation. nih.govchemrxiv.org The mechanism involves the initial reaction of HOBt with the sulfonyl fluoride to form a more reactive intermediate, which is then readily attacked by the amine nucleophile.

Silicon Additives: Silicon-based reagents, such as trimethylsilane (B1584522) (TMS) derivatives, can accelerate SuFEx reactions. nih.gov The high affinity of silicon for fluoride provides a thermodynamic driving force for the reaction. The formation of the very stable Si-F bond helps to sequester the fluoride leaving group and drive the equilibrium towards the product. nih.gov

Table 2: Common Catalysts and Promoters for SuFEx Reactions

| Catalyst/Reagent | Proposed Role | Applicable Nucleophiles |

|---|---|---|

| DBU, DIPEA | Base: Deprotonates nucleophile | Amines, Alcohols |

| Cs₂CO₃ | Base: Deprotonates nucleophile | Phenols, Alcohols |

| HOBt | Nucleophilic Catalyst: Forms reactive intermediate | Amines |

The mechanism of SuFEx reactions is generally believed to involve hypervalent sulfur intermediates. chemrxiv.org When a nucleophile attacks the sulfur atom of this compound, a pentacoordinate, trigonal bipyramidal sulfurane species is proposed to form. chemrxiv.org

In this intermediate, the incoming nucleophile and the outgoing fluoride ion typically occupy the axial positions. The stability of this intermediate and the energy of the transition states leading to and from it are critical determinants of the reaction rate. For a deactivated substrate like this compound, the activation energy to form this hypervalent intermediate is expected to be higher, thus slowing down the reaction. Computational and experimental studies on related systems support the existence of these transient species in SuFEx pathways. nih.gov

Other Reactive Transformations of this compound

Beyond the canonical SuFEx click reactions, the sulfonyl fluoride group can participate in other transformations, although these are less explored for this specific heterocyclic system.

Defluorosulfonylation refers to reactions where the entire -SO₂F group is removed and replaced. However, this transformation is not commonly reported for sulfonyl fluorides as the S-C bond to the thiazole (B1198619) ring is robust. More relevant are reactions that might be considered formal reversals of sulfonyl fluoride synthesis, such as the conversion back to a sulfonic acid or its salt under harsh hydrolytic conditions. Due to the high stability of the sulfonyl fluoride group, such reactions would require extreme conditions (e.g., strong acid or base at high temperatures) and are generally not synthetically useful.

The S(VI)-F bond is generally resistant to homolytic cleavage, and sulfonyl fluorides are not typically considered precursors for radical reactions under standard conditions. The high strength of the sulfur-fluoride bond makes it unlikely to participate in radical initiation or propagation steps. While radical reactions on other parts of the thiazole ring or its substituents are conceivable, direct involvement of the sulfonyl fluoride group in radical processes is not a characteristic feature of its reactivity profile. Research on radical anions of related sulfonyl-containing heterocycles like 1,2,5-thiadiazole (B1195012) 1,1-dioxides shows that the sulfonyl group can accommodate an unpaired electron, but this typically requires electrochemical or chemical reduction rather than standard radical reaction conditions. nih.gov

Reactivity with Diverse Nucleophilic Species (Oxygen, Nitrogen, Carbon)

The reactivity of this compound is predominantly characterized by the electrophilic nature of its sulfur(VI) center. This reactivity allows for the Sulfur-Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, enabling the formation of robust covalent bonds with a variety of nucleophiles. The electron-rich 2-methoxy-1,3-thiazole ring system can influence the reactivity of the appended sulfonyl fluoride group.

Reactivity with Oxygen Nucleophiles:

This compound can react with oxygen-based nucleophiles, such as phenols, to form stable sulfonate esters. This transformation typically requires forcing conditions, highlighting the inherent stability of the S-F bond. For instance, the reaction of a similar sulfonyl fluoride functionalized 2-aminothiazole (B372263) with various phenols proceeds in the presence of a base like cesium carbonate (Cs₂CO₃) and heat to yield the corresponding sulfonate products. chemrxiv.org The electron-donating nature of the thiazole ring can deactivate the electrophilicity of the sulfur center, making such forcing conditions necessary for the S-F exchange to occur. chemrxiv.org

General reactivity profiling of sulfur(VI) fluorides has also demonstrated their ability to modify the side chains of nucleophilic amino acids like tyrosine and serine, which contain hydroxyl groups. nih.gov This suggests that under appropriate physiological or synthetic conditions, the sulfonyl fluoride moiety can be targeted by biological oxygen nucleophiles.

Interactive Table: Reaction with Phenolic Nucleophiles Below is a summary of typical conditions for the reaction of a sulfonyl fluoride-functionalized thiazole with phenols.

| Nucleophile | Reagent | Base | Solvent | Conditions | Product Type | Yield |

| Phenol | Thiazole-SO₂F | Cs₂CO₃ | MeCN | 60 °C, 16 h | Sulfonate Ester | Excellent (e.g., 66-99%) |

| Substituted Phenols | Thiazole-SO₂F | Cs₂CO₃ | MeCN | 60 °C, 16 h | Sulfonate Ester | Excellent (e.g., 66-99%) |

Reactivity with Nitrogen Nucleophiles:

The sulfonyl fluoride group is a competent electrophile for reactions with various nitrogen nucleophiles, including primary and secondary amines. These reactions lead to the formation of stable sulfonamides. The SuFEx reaction with amines is a well-established method for creating diverse molecular connections. nih.gov While the sulfonyl fluoride group is remarkably stable, its S-F bond can be controllably activated to react with nucleophiles. nih.gov

In the context of complex molecules, such as nucleosides functionalized with a sulfamoyl fluoride (a related S(VI)-F moiety), selective reactions with the amino groups of amines and even peptides have been demonstrated. nih.gov Broader studies on sulfur(VI) fluorides confirm their reactivity towards the nitrogen-containing side chains of amino acids like lysine (B10760008) and histidine. nih.gov This reactivity is crucial for applications in chemical biology, such as covalent protein modification.

Reactivity with Carbon Nucleophiles:

A significant advancement in SuFEx chemistry has been its application to the formation of C-S bonds through reactions with carbon-based nucleophiles, or more accurately, carbon pronucleophiles. rsc.org Aryl sulfonyl fluorides, the parent class for this compound, can be coupled with a diverse range of alkyl carbon pronucleophiles to generate aryl alkyl sulfones. nih.gov

This transformation is typically achieved under mild, room-temperature conditions using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the carbon pronucleophile. claremont.edu This methodology has been successfully applied to a wide array of pronucleophiles, demonstrating the versatility of the sulfonyl fluoride group. nih.gov

Interactive Table: SuFEx Reactions with Carbon Pronucleophiles The following table summarizes the scope of carbon pronucleophiles reactive with aryl sulfonyl fluorides.

| Pronucleophile Class | Example | Base | Product Type | Typical Yield |

| Amides | Acyclic & Cyclic Amides | LiHMDS | Amidosulfone | 16-76% |

| Esters | Methyl Esters | LiHMDS | α-Sulfone Ester | Good |

| Nitriles | Substituted Acetonitriles | LiHMDS | α-Sulfone Nitrile | 57-77% |

| Heteroarenes | Electron-rich Heterocycles | LiHMDS | Heteroaryl-alkyl Sulfone | Moderate |

| Sulfones | Methyl Sulfones | LiHMDS | Disulfone | 47-76% |

| Sulfonamides | Methyl Sulfonamides | LiHMDS | Sulfonamidosulfone | 47-76% |

| Sulfoxides | Methyl Sulfoxides | LiHMDS | Sulfoxidosulfone | 47-76% |

Regioselectivity and Chemoselectivity in Reactions of the Compound

Regioselectivity:

Reactions involving this compound demonstrate high regioselectivity. The primary site of nucleophilic attack is the electrophilic sulfur atom of the sulfonyl fluoride group. In multi-step syntheses used to form related sulfonyl fluoride-functionalized thiazoles, the reaction pathway is often perfectly regioselective, yielding a single product isomer. chemrxiv.org For example, in a proposed mechanism involving a Michael addition followed by an intramolecular cycloaddition and subsequent ring-opening, the final placement of the sulfonyl fluoride group on the thiazole ring is precisely controlled. chemrxiv.org

When reacting with various nucleophiles (O, N, C), the reaction occurs exclusively at the S-F bond, leading to substitution of the fluoride atom. There is no competing reaction observed at the carbon atoms of the thiazole ring or at the methoxy (B1213986) group under typical SuFEx conditions. This predictable regioselectivity makes the compound a reliable building block in synthesis.

Chemoselectivity:

The sulfonyl fluoride moiety exhibits excellent chemoselectivity. While it is reactive enough to serve as an electrophilic partner in SuFEx reactions, it is significantly more stable than its sulfonyl chloride counterparts. claremont.edu This stability allows it to remain inert to many reagents and conditions, enabling its presence in complex molecules without interfering with other transformations.

The S-F bond can be selectively "activated" for reaction under specific conditions, often requiring a suitable base or catalyst. nih.gov This tunable reactivity is a hallmark of its "click chemistry" character. For instance, SuFEx reactions with carbon pronucleophiles are tolerant of other functional groups that might be considered reactive under different conditions. nih.gov

Key aspects of its chemoselectivity include:

Functional Group Tolerance: Reactions can proceed without affecting existing functional groups such as alkenes, free amines, and even halogen substituents on the aromatic framework. nih.govclaremont.edu

Stability: The -SO₂F group is stable under a range of conditions, including those that might degrade more labile electrophiles like sulfonyl chlorides. nih.gov

Controlled Activation: The reaction with nucleophiles can be initiated under specific conditions (e.g., addition of a strong base for carbon pronucleophiles or heat for certain oxygen nucleophiles), allowing for selective and predictable bond formation. chemrxiv.orgclaremont.edu

This combination of stability and controlled reactivity makes this compound a chemoselective electrophilic hub for covalent bond formation.

Computational and Theoretical Investigations of 2 Methoxy 1,3 Thiazole 5 Sulfonyl Fluoride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic structure of novel compounds. proquest.commdpi.com For a molecule like 2-methoxy-1,3-thiazole-5-sulfonyl fluoride (B91410), methods such as DFT with the B3LYP functional and a 6-311G(d,p) basis set would be employed to optimize the molecular geometry and calculate various electronic parameters. proquest.comresearchgate.net

The thiazole (B1198619) ring is an aromatic heterocycle characterized by significant pi-electron delocalization. wikipedia.org Calculations would confirm the planarity of the ring and provide precise bond lengths and angles. The calculated pi-electron density is expected to show the C5 position, where the sulfonyl fluoride group is attached, as a primary site for substitution. wikipedia.org

Key electronic properties that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. proquest.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For thiazole derivatives, these values are instrumental in predicting their behavior in chemical reactions. proquest.comresearchgate.net

Below is an exemplary table of calculated structural parameters for 2-methoxy-1,3-thiazole-5-sulfonyl fluoride, based on typical values for thiazole and sulfonyl fluoride moieties. researchgate.netresearchgate.net

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | S(ring)-C2 | 1.75 Å |

| Bond Length | N3-C4 | 1.38 Å |

| Bond Length | C4-C5 | 1.37 Å |

| Bond Length | C5-S(sulfonyl) | 1.78 Å |

| Bond Length | S(sulfonyl)-F | 1.59 Å |

| Bond Angle | C2-N3-C4 | 110.5° |

| Bond Angle | N3-C4-C5 | 115.0° |

| Bond Angle | O(sulfonyl)-S-O(sulfonyl) | 123.5° |

Further calculations would yield other quantum chemical descriptors such as ionization potential (IP = -EHOMO), electron affinity (EA = -ELUMO), electronegativity (χ), and global hardness (η), which collectively provide a detailed profile of the molecule's electronic character and reactivity. proquest.com

Molecular Dynamics Simulations of Reaction Intermediates and Pathways

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, including their interactions and reaction mechanisms. nih.gov For this compound, MD simulations could be used to explore its stability and conformational behavior within a complex environment, such as the active site of a target protein. nih.govnih.gov

To investigate reaction pathways, particularly those involving bond-making and bond-breaking, a multiscale Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. youtube.com In this method, the chemically active region of the molecule (e.g., the sulfonyl fluoride group and its immediate surroundings) is treated with a high-level quantum mechanical method, while the rest of the system (e.g., protein and solvent) is modeled using a more computationally efficient molecular mechanics force field. youtube.com

This QM/MM approach would be ideal for studying the reaction of this compound as a covalent inhibitor. Sulfonyl fluorides are known to react with nucleophilic amino acid residues like lysine (B10760008) and tyrosine. acs.orgacs.org Simulations could model the entire reaction pathway, from the initial non-covalent binding of the molecule to the formation of the transition state and the final covalent adduct. This provides atomistic insight into the reaction mechanism and allows for the calculation of activation energy barriers, which determine the reaction rate. nih.gov While this methodology is well-established, specific MD studies on the reaction intermediates of this compound have not been reported.

Predictive Modeling of Structure-Reactivity Relationships and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.gov QSAR models are widely used in drug discovery and toxicology to predict the properties of new molecules and to guide the design of more potent and selective compounds. researchgate.netnih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their reactivity as covalent modifiers of a specific protein target. This would involve synthesizing a library of analogs with varied substituents on the thiazole ring or methoxy (B1213986) group. The reactivity of these compounds would be measured experimentally (e.g., rate of reaction with a target nucleophile). acs.org

Computational descriptors for each molecule—such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP)—would then be calculated. Statistical methods or machine learning algorithms are used to build a model that relates these descriptors to the observed reactivity. nih.govprinceton.edu For instance, 3D-QSAR models can show that electrostatic effects dominantly determine binding affinities. researchgate.net Such a model could predict the reactivity of unsynthesized derivatives, enabling the prioritization of candidates for synthesis and testing. researchgate.net This approach helps in understanding the key structural requirements for optimal reactivity and selectivity.

Conformational Analysis and Energetic Landscapes of Derivatives

The biological activity and reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis is a computational method used to identify the stable conformers of a molecule and to determine the energy barriers for conversion between them. nih.gov

For derivatives of this compound, key flexible bonds (rotatable torsions) would be systematically rotated to generate a range of possible conformations. For example, the dihedral angle defined by the C4-C5-S-F atoms would be a critical parameter to investigate, as its rotation would alter the spatial orientation of the reactive sulfonyl fluoride group relative to the thiazole ring.

For each conformation, a single-point energy calculation is performed using a quantum chemical method to map out the potential energy surface. mdpi.com This analysis reveals the low-energy, stable conformers and the higher-energy transition states that separate them. researchgate.net The results are often visualized as a Ramachandran-like plot or an energy profile, showing the relative energy as a function of one or more dihedral angles. This energetic landscape is crucial for understanding how the molecule might bind to a target and for designing derivatives with specific conformational preferences to enhance activity or selectivity. researchgate.netmdpi.com

The table below presents a hypothetical energetic landscape for the rotation around the C5-S bond, illustrating how computational analysis can identify the most stable conformations.

| Dihedral Angle (C4-C5-S-F) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 5.2 | Eclipsed (Transition State) |

| 60° | 0.0 | Gauche (Energy Minimum) |

| 120° | 4.8 | Eclipsed (Transition State) |

| 180° | 1.5 | Anti (Local Minimum) |

| 240° | 4.8 | Eclipsed (Transition State) |

| 300° | 0.0 | Gauche (Energy Minimum) |

Applications of 2 Methoxy 1,3 Thiazole 5 Sulfonyl Fluoride in Complex Molecular Synthesis

Strategic Utilization as a Synthetic Building Block

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride (B91410) is strategically employed as a versatile building block in organic synthesis. The thiazole (B1198619) core is a prevalent feature in many biologically active compounds, and the presence of the sulfonyl fluoride group provides a reactive handle for a multitude of chemical transformations. researchgate.netresearchgate.net The sulfonyl moiety can act as a versatile reactive tag, enabling a diverse range of molecular assemblies through various reactions. nih.govrsc.org

In related systems, sulfonyl-functionalized heterocyclic scaffolds have been successfully deployed as robust building blocks for creating more complex structures. For instance, the sulfone group on a 2H-thiazolo[4,5-d] researchgate.netnih.govchemrxiv.orgtriazole (ThTz) scaffold was shown to be an effective leaving group, facilitating its use in scaffold-hopping strategies in medicinal chemistry. nih.govrsc.org Similarly, the introduction of a strongly electron-accepting sulfonyl group into a tricyclic benzo[d]imidazo[5,1-b]thiazolium carbene precursor was instrumental in enabling the desired photophysical properties in the resulting metal complexes. rsc.org The 2-methoxy-1,3-thiazole-5-sulfonyl fluoride building block, therefore, offers chemists the ability to introduce this valuable heterocyclic core into larger molecules while retaining a reactive site for subsequent synthetic manipulations.

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules toward the end of a synthetic sequence, enabling the rapid exploration of structure-activity relationships (SAR) without the need for lengthy de novo synthesis. tandfonline.comacs.org The sulfonyl fluoride group of this compound is exceptionally well-suited for LSF. This moiety can undergo Sulfur-Fluoride Exchange (SuFEx) click chemistry, a highly efficient and selective reaction, to connect with a wide array of nucleophiles. researchgate.netchemrxiv.org

This approach allows for the late-stage modification of a core structure, providing a streamlined path to a library of analogues. researchgate.net For example, a molecule containing the this compound core could be synthesized, and in the final steps, the sulfonyl fluoride could be reacted with various amines, phenols, or other nucleophiles to generate a diverse set of sulfonamides or sulfonates, respectively. This strategy significantly enhances the efficiency of the drug discovery process by allowing medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of a lead compound. nih.govtandfonline.com

Diversity-Oriented Synthesis (DOS) Incorporating the 1,3-Thiazole-5-sulfonyl fluoride Core

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. A related strategy, Diversity Oriented Clicking (DOC), leverages the power of click chemistry, including SuFEx, for the rapid assembly of complex and varied molecular frameworks. chemrxiv.orgmonash.edu The 1,3-thiazole-5-sulfonyl fluoride core, as present in this compound, is an ideal "hub" for such strategies. researchgate.net

The DOC methodology combines classical click reactions with SuFEx chemistry to achieve "diversity with ease". chemrxiv.org Starting from a central connective hub bearing a sulfonyl fluoride, modular assembly of compounds can be achieved through multiple reaction pathways. researchgate.net By incorporating this compound into a DOS workflow, chemists can rapidly generate a library of compounds where the thiazole core is constant, but the substituent attached to the sulfonyl group is varied. This approach has been successfully used to create libraries of sulfonyl fluoride-containing heterocycles that have yielded compounds with valuable biological properties. researchgate.netchemrxiv.org

Synthesis of Advanced Heterocyclic Systems and Molecular Scaffolds

The this compound scaffold is not only a building block for substitution but also a precursor for the construction of more elaborate, fused heterocyclic systems. The reactivity of the sulfonyl group and the thiazole ring can be harnessed to perform annulation and cyclization reactions, leading to novel molecular scaffolds.

Formation of Sulfonyl Derivatives for Synthetic Utility (e.g., sulfonamides, sulfonates, sulfamoyl fluorides)

A primary application of this compound is its conversion into a range of sulfonyl derivatives, which are themselves important functional groups in pharmaceuticals and agrochemicals. researchgate.net The sulfonyl fluoride moiety is a precursor to sulfonamides, sulfonates, and sulfamoyl fluorides, among other derivatives.

The reaction of sulfonyl fluorides with amines or phenols via SuFEx click chemistry is a robust method for forming sulfonamide and sulfonate ester bonds, respectively. chemrxiv.org Research on sulfonyl fluoride-functionalized 2-aminothiazoles has shown that while the electron-rich nature of the thiazole ring can make the S-F exchange more challenging, the reaction can be driven to completion under optimized conditions. chemrxiv.org For instance, the synthesis of sulfonate esters was achieved in excellent yields by reacting a 2-aminothiazole (B372263) sulfonyl fluoride with phenols using cesium carbonate as a base and heating. chemrxiv.org This transformation highlights the utility of the sulfonyl fluoride group as a stable yet reactive precursor for creating diverse sulfonyl derivatives. nih.govacs.org

Table 1: Synthesis of Sulfonate Derivatives from a Thiazole Sulfonyl Fluoride Core Data derived from the synthesis of sulfonate products from a related 2-aminothiazole sulfonyl fluoride. chemrxiv.org

| Entry | Phenol (B47542) Reactant | Product | Yield (%) |

| 1 | Phenol | 2-Amino-4-phenyl-thiazole-5-sulfonic acid phenyl ester | >99% |

| 2 | 4-Fluorophenol | 2-Amino-4-phenyl-thiazole-5-sulfonic acid 4-fluorophenyl ester | 66% |

| 3 | 4-Methoxyphenol | 2-Amino-4-phenyl-thiazole-5-sulfonic acid 4-methoxyphenyl (B3050149) ester | 88% |

| Reaction Conditions: Thiazole sulfonyl fluoride (1.0 eq.), Phenol (1.5 eq.), Cs₂CO₃, MeCN, 60 °C, 16 h. chemrxiv.org |

Advanced Spectroscopic and Analytical Methodologies for Studying Transformations of 2 Methoxy 1,3 Thiazole 5 Sulfonyl Fluoride

In Situ Reaction Monitoring Techniques (e.g., Operando NMR, IR Spectroscopy)

In situ, or operando, spectroscopic techniques are indispensable for monitoring chemical reactions in real-time, providing a continuous stream of data without the need for sample extraction. researchgate.net This allows for the direct observation of reactant consumption, product formation, and the transient appearance and disappearance of reaction intermediates under actual reaction conditions.

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful tool for the non-invasive monitoring of reactions in solution. researchgate.netnih.gov By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to track changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F). For the transformations of 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride (B91410), ¹H and ¹⁹F NMR would be particularly informative. The disappearance of the characteristic signals of the starting material and the emergence of new signals corresponding to products and intermediates can be quantified to determine reaction kinetics. For example, in a hypothetical nucleophilic substitution reaction at the sulfonyl fluoride moiety, one could monitor the change in the chemical shift of the fluorine atom as it is displaced.

In Situ Infrared (IR) Spectroscopy , often utilizing attenuated total reflectance (ATR) probes, provides complementary information by monitoring changes in vibrational frequencies of functional groups. carleton.edumdpi.com The strong and characteristic stretching frequencies of the S=O bonds in the sulfonyl fluoride group (typically in the range of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹) would serve as a clear spectroscopic handle. Any transformation involving this group would lead to a significant change in the IR spectrum, allowing for the tracking of the reaction progress. For instance, the conversion of the sulfonyl fluoride to a sulfonamide would result in the appearance of N-H stretching bands and a shift in the S=O stretching frequencies.

| Technique | Observable Change for 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride Transformation | Kinetic Information |

| Operando ¹H NMR | Disappearance of methoxy (B1213986) and thiazole (B1198619) proton signals of the starting material; Appearance of new proton signals for products/intermediates. | Concentration vs. time profiles for reactants, products, and intermediates. |

| Operando ¹⁹F NMR | Disappearance of the sulfonyl fluoride signal; Appearance of new fluorine signals if the fluoride ion is incorporated into other species. | Rate of consumption of the sulfonyl fluoride. |

| In Situ IR Spectroscopy | Decrease in the intensity of S=O stretching bands of the sulfonyl fluoride; Appearance of new vibrational bands corresponding to the new functional group (e.g., N-H stretch for a sulfonamide). | Rate of formation of the product functional group. |

Mass Spectrometry for Mechanistic Pathway Elucidation and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique that provides information about the mass-to-charge ratio of ions, enabling the identification of molecules in a sample. acs.org When coupled with techniques like electrospray ionization (ESI), it becomes a powerful tool for detecting and characterizing transient intermediates directly from a reaction mixture. acs.org

For studying the transformations of this compound, ESI-MS can be used to "fish" for charged intermediates. For example, in a base-catalyzed reaction, it might be possible to detect anionic intermediates formed by the deprotonation of the thiazole ring or the addition of a nucleophile to the sulfur center. High-resolution mass spectrometry (HRMS) would provide the exact mass of these intermediates, allowing for the determination of their elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) can further elucidate the structure of these intermediates. By isolating an ion of interest and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides valuable structural information, helping to distinguish between different isomeric intermediates. For instance, the fragmentation of a proposed intermediate could confirm the connectivity of the atoms and the location of any modifications to the original this compound structure.

| Ionization Technique | Information Obtained | Application to this compound |

| Electrospray Ionization (ESI) | Detection of charged species in solution. | Identification of ionic intermediates and products in the reaction mixture. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement and elemental composition determination. | Unambiguous determination of the molecular formula of intermediates. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. | Confirmation of the structure of transient intermediates by analyzing their fragmentation patterns. |

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for both monitoring the progress of a reaction and for the purification of the final products.

Thin Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring a reaction. acs.org By spotting the reaction mixture on a TLC plate alongside the starting material, one can visually track the disappearance of the reactant spot and the appearance of a new product spot (or spots). acs.org The relative polarity of the starting material and products will determine their retention factors (Rf values) on the TLC plate, providing a quick assessment of the reaction's progress.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative approach to reaction monitoring. mdpi.com By injecting aliquots of the reaction mixture into an HPLC system at different time points, the concentrations of the starting material, products, and any stable intermediates can be accurately determined. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely be a suitable starting point for the analysis of this compound and its derivatives.

Column Chromatography and Preparative HPLC are the primary methods for the isolation and purification of the reaction products. youtube.com Based on the polarity differences observed by TLC, a suitable solvent system can be developed for column chromatography on silica (B1680970) gel to separate the desired product from unreacted starting materials and byproducts. For achieving very high purity, preparative HPLC is the method of choice. youtube.com

| Chromatographic Method | Purpose | Typical Parameters for this compound |

| Thin Layer Chromatography (TLC) | Qualitative reaction monitoring. | Stationary Phase: Silica gel 60 F₂₅₄; Mobile Phase: Hexane/Ethyl Acetate gradient. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative reaction monitoring. | Column: C18 reversed-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at a suitable wavelength. |

| Column Chromatography | Product isolation and purification. | Stationary Phase: Silica gel; Eluent: Hexane/Ethyl Acetate gradient based on TLC analysis. |

| Preparative HPLC | High-purity product isolation. | Column: Preparative C18 column; Mobile Phase: Optimized Acetonitrile/Water gradient. |

Crystallographic Methodologies for Structural Confirmation of Reaction Intermediates

While spectroscopic methods provide valuable information about the structure of molecules, single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound. carleton.edu If a reaction intermediate in the transformation of this compound can be isolated as a stable crystalline solid, its structure can be determined with high precision.

| Parameter | Information Provided | Significance for Intermediate of this compound |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. | Fundamental crystallographic data. |

| Bond Lengths | The distances between bonded atoms. | Confirms the formation of new covalent bonds and any changes in existing bonds. |

| Bond Angles | The angles between adjacent bonds. | Defines the geometry around each atom, confirming hybridization and stereochemistry. |

| Torsion Angles | The dihedral angles between four consecutive atoms. | Describes the conformation of the molecule in the solid state. |

Future Directions and Emerging Research Avenues for 2 Methoxy 1,3 Thiazole 5 Sulfonyl Fluoride

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the sulfonyl fluoride (B91410) group in 2-methoxy-1,3-thiazole-5-sulfonyl fluoride, while reliable, can be further enhanced and controlled through the development of advanced catalytic systems. The electron-rich nature of the 2-aminothiazole (B372263) ring system, for instance, has been observed to deactivate the electrophilic sulfur center in analogous compounds, making the S-F exchange more challenging and necessitating forcing conditions. chemrxiv.org Future research will likely focus on catalysts that can overcome such intrinsic reactivity barriers.

Key research avenues include:

Lewis Acid/Base Catalysis: Exploring a broader range of Lewis acids and bases to activate the S-F bond is a promising direction. Systems like Ca(NTf₂)₂ in combination with amine mediators have been shown to effectively promote SuFEx reactions for other sulfonyl fluorides, and tailoring these systems for the specific electronic environment of the thiazole (B1198619) ring could lead to milder and more efficient transformations. nih.gov

Sustainable Nanocatalysts: The use of heterogeneous catalysts, such as Mg-Al-layered double hydroxides, has proven effective in synthesizing other thiazole-containing derivatives. rsc.org Developing similar solid-supported catalysts could facilitate the activation of this compound, offering advantages in catalyst recyclability, process efficiency, and adherence to green chemistry principles.

Biocatalysis: Enzymes like pepsin have been used as "green" catalysts for the synthesis of other benzothiazole (B30560) systems. nih.gov Investigating enzymatic or chemoenzymatic strategies to mediate SuFEx reactions could provide unparalleled selectivity and reactivity under physiological conditions, expanding the compound's utility in biochemical applications.

| Catalyst Type | Potential Catalysts | Anticipated Advantages | Research Focus |

|---|---|---|---|

| Lewis Acid/Base Systems | Ca(NTf₂)₂, Bifluoride Salts, Organic Bases (e.g., DBU) | Enhanced reaction rates, mild conditions, tunable reactivity. nih.govnih.gov | Optimization of catalyst/base combination for the thiazole substrate. |

| Sustainable Nanocatalysts | Layered Double Hydroxides (LDHs), Metal-Organic Frameworks (MOFs) | Recyclability, reduced waste, improved process mass efficiency. rsc.org | Synthesis and characterization of catalysts with active sites for S-F bond activation. |

| Biocatalysts | Hydrolases (e.g., Pepsin), Engineered Enzymes | High selectivity, "green" reaction conditions, biocompatibility. nih.gov | Enzyme screening and engineering for SuFExase activity. |

Expansion of SuFEx Reactivity Scope for New Material and Molecular Architectures

The SuFEx reaction is a cornerstone of click chemistry, enabling the modular assembly of complex molecules. nih.gov this compound can serve as a versatile "hub" molecule in Diversity Oriented Clicking (DOC) strategies, where its sulfonyl fluoride group acts as a connective point for late-stage functionalization. chemrxiv.orgresearchgate.net

Future research will aim to expand the scope of its SuFEx reactivity to create novel functional materials and complex molecular structures.

Polymer Science: The stability and selective reactivity of the S-F bond make it an ideal linker for polymer synthesis. nih.gov Future work could involve the polymerization of monomers derived from this compound to create advanced polymers with unique thermal, electronic, or photophysical properties conferred by the heterocyclic ring.

Bioconjugation: Sulfonyl fluorides are known to react selectively with nucleophilic amino acid residues like lysine (B10760008), tyrosine, and serine, making them valuable as covalent probes and inhibitors in chemical biology. nih.govnih.gov The thiazole moiety could serve as a scaffold to position the reactive sulfonyl fluoride "warhead" for targeting specific proteins, enabling the development of new activity-based probes and covalent drugs.

Supramolecular Chemistry: By reacting this compound with bifunctional or polyfunctional nucleophiles, it is possible to construct complex three-dimensional architectures, such as macrocycles and molecular cages. The defined geometry of the thiazole ring can act as a rigid building block to direct the assembly of these structures.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The robustness and reliability of SuFEx click chemistry make it highly amenable to automation and high-throughput experimentation (HTE). nih.gov The future application of this compound will heavily leverage these platforms to accelerate the discovery of new functional molecules.

Emerging research in this area will focus on:

Automated Library Synthesis: A key application will be the use of this compound as a core building block in automated synthesis platforms. By reacting it with large arrays of diverse nucleophiles (e.g., amines, phenols), vast libraries of novel thiazole-containing compounds can be generated rapidly with minimal purification. nih.gov

High-Throughput Screening: The products from these automated syntheses can be directly screened for biological activity. This "high-throughput medicinal chemistry" approach allows for the rapid optimization of hit compounds into potent and selective leads by quickly exploring the structure-activity relationship around the thiazole core. nih.gov This methodology has been successfully used to generate hundreds of analogs overnight for biological screening. nih.gov

Miniaturization: Performing these SuFEx-based diversification reactions on a picomole scale can conserve valuable reagents while still generating sufficient material for biological assays. nih.gov Integrating this compound into such miniaturized workflows will be crucial for cost-effective and efficient drug and materials discovery.

| Platform/Technique | Description | Key Advantage | Future Goal |

|---|---|---|---|

| Automated Liquid Handlers | Robotic systems dispense the thiazole sulfonyl fluoride and diverse reactant panels into multi-well plates. | Rapid generation of hundreds to thousands of distinct compounds. nih.gov | Creation of large, diverse thiazole-based libraries for screening. |

| Direct-to-Biology Screening | Reaction products are assayed for biological activity directly from the synthesis plates without purification. | Accelerates the hit-to-lead optimization process in drug discovery. nih.gov | Identify novel bioactive agents for various therapeutic targets. |

| Reaction Miniaturization | Conducting derivatization reactions on pico- to nanomole scales. | Conserves reagents and reduces costs. nih.gov | Develop cost-effective discovery platforms for academia and industry. |

Exploration of Unprecedented Functional Group Transformations and Derivatizations

Beyond its role as a SuFEx hub, the unique combination of a sulfonyl fluoride and a methoxy-thiazole ring allows for the exploration of novel functional group transformations. The sulfonyl group can act as a versatile handle for a range of chemical reactions beyond simple S-F exchange. nih.gov

Future research will likely uncover new reactivity patterns:

Metal-Catalyzed Cross-Coupling: While the S-F bond is generally stable, it may be possible to develop transition-metal-catalyzed reactions that activate this bond for cross-coupling, analogous to the use of sulfonyl chlorides. This would enable the direct formation of carbon-sulfur or heteroatom-sulfur bonds.

Radical Chemistry: The sulfonyl group can participate in radical-based transformations. Investigating the radical alkylation or arylation at the thiazole ring, potentially facilitated by the electronic nature of the sulfonyl fluoride, could provide new pathways to highly functionalized thiazole derivatives. nih.gov

Ring Transformation Reactions: Heterocyclic systems can undergo rearrangement and transformation reactions under thermal or photochemical conditions. nih.govresearchgate.net Subjecting this compound to various energy inputs could lead to the discovery of novel rearrangements, yielding entirely new heterocyclic scaffolds that retain the sulfur and fluorine atoms in a new arrangement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methoxy-1,3-thiazole-5-sulfonyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves cyclization of precursor thioamides or thioesters using sulfurizing agents (e.g., Lawesson’s reagent) followed by oxidative fluorination. For example, analogous sulfonyl chloride derivatives of thiazoles have been synthesized via oxidative chlorination of benzyl thioethers using Cl2 gas or SO2Cl2 . Optimization includes solvent selection (e.g., dichloromethane for stability), temperature control (0–5°C to prevent side reactions), and stoichiometric ratios (1:1.2 substrate-to-fluorinating agent). Purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the thiazole ring (δ 7.2–8.5 ppm, depending on substitution).

- <sup>19</sup>F NMR : A distinct singlet near δ −45 to −50 ppm confirms the sulfonyl fluoride group .

- IR : Peaks at 1350–1400 cm<sup>−1</sup> (S=O stretching) and 700–750 cm<sup>−1</sup> (C-F stretching).

- MS (ESI+) : Molecular ion [M+H]<sup>+</sup> should match the theoretical m/z (e.g., C4H3FNO3S2 = 228.02).

Q. What safety protocols are critical when handling sulfonyl fluorides in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with >100 ft/min face velocity to prevent inhalation of volatile fluorides .

- PPE : Nitrile gloves (tested for fluoride permeability), splash goggles, and flame-resistant lab coats .

- Spill Management : Neutralize with saturated calcium hydroxide solution to precipitate insoluble CaF2 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states and activation energies for sulfonyl fluoride displacement. For example, the electrophilicity of the sulfur center can be quantified via Natural Population Analysis (NPA charges), while docking studies (e.g., AutoDock Vina) may predict binding affinities to biological targets like kinases or proteases .

Q. What strategies resolve contradictory bioactivity data in cell-based assays for thiazole sulfonyl fluoride derivatives?

- Methodological Answer : Discrepancies in IC50 values across cell lines (e.g., NCI-60 panel) may arise from metabolic stability or membrane permeability differences. Normalize data using:

- Cellular ATP assays to account for viability variability.

- Pharmacokinetic profiling (e.g., microsomal stability tests) to identify rapid degradation in certain cell types.

- Structure-Activity Relationship (SAR) analysis to correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends .

Q. How does crystallographic phase annealing (e.g., SHELX-90) improve structural determination of thiazole sulfonyl fluoride derivatives?

- Methodological Answer : SHELX-90 employs phase annealing to resolve phase problems in X-ray crystallography, particularly for larger structures. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.